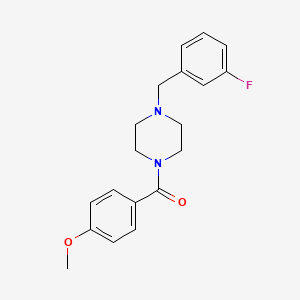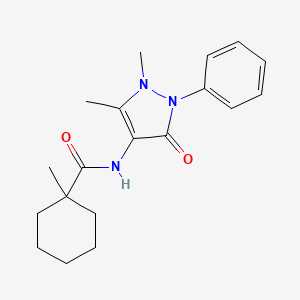
2-acetyl-5-methoxyphenyl 3-(4-methoxyphenyl)acrylate
Übersicht
Beschreibung
2-acetyl-5-methoxyphenyl 3-(4-methoxyphenyl)acrylate, also known as AMPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AMPP is a derivative of curcumin, a natural compound found in turmeric, which has been studied extensively for its anti-inflammatory and antioxidant properties. In
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
2-acetyl-5-methoxyphenyl 3-(4-methoxyphenyl)acrylate has been studied in the context of corrosion inhibition. A research by Abu-Rayyan et al. (2022) focused on the synthesis and characterization of new acrylamide derivatives, including compounds related to this compound, for use as corrosion inhibitors in nitric acid solutions of copper. These compounds showed effective corrosion inhibition properties, indicating their potential application in protecting metals from corrosive environments Abu-Rayyan et al., 2022.
Antibacterial Applications
The antibacterial properties of compounds related to this compound have been explored. Killi, Paul, and Gundloori (2015) synthesized new (meth)acrylate monomers, closely related to the compound of interest, for potential application as antibacterial wound dressing materials. Their study demonstrated the antibacterial efficacy of these compounds against Staphylococcus aureus, highlighting their potential in medical applications Killi, Paul, & Gundloori, 2015.
Tyrosinase Inhibitors in Cosmetics
Sheng et al. (2018) investigated the use of cinnamic acid ester derivatives, including (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate, as tyrosinase inhibitors. These compounds showed promise in inhibiting tyrosinase, an enzyme involved in melanin biosynthesis. This finding suggests potential applications in cosmetic products for skin lightening or to prevent hyperpigmentation Sheng et al., 2018.
Synthesis and Crystal Structure Analysis
In the field of chemistry, the synthesis and crystal structure of derivatives of this compound have been extensively studied. Kavitha et al. (2006) described the synthesis of a new dipolarophile closely related to the compound , highlighting the importance of such studies in understanding the chemical behavior and potential applications of these substances Kavitha et al., 2006.
Polymer Applications
Research has also been conducted on the use of derivatives of this compound in the synthesis of polymers. Nanjundan, Selvamalar, and Jayakumar (2004) synthesized and characterized poly(3-acetyl-4-hydroxyphenyl acrylate) and its metal complexes, indicating potential applications in the field of polymer science Nanjundan, Selvamalar, & Jayakumar, 2004.
Eigenschaften
IUPAC Name |
(2-acetyl-5-methoxyphenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-13(20)17-10-9-16(23-3)12-18(17)24-19(21)11-6-14-4-7-15(22-2)8-5-14/h4-12H,1-3H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUXXKLUJDALGA-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC(=O)C=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC(=O)/C=C/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(4-fluorophenyl)-2-[2-(hydroxymethyl)-6-methoxyphenoxy]acetamide](/img/structure/B5760351.png)




![N~1~-cyclopropyl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5760384.png)
![4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5760396.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile](/img/structure/B5760397.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5760409.png)
